(1S,2R,4S,5R)-1-Benzyl-2-(hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride is a complex organic compound that belongs to the class of quinuclidine derivatives. Its unique structural features and functional groups suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound can be synthesized through various organic chemistry methods, which are often documented in scientific literature. The specific synthesis routes may vary based on the desired purity and yield, as well as the availability of starting materials.
The compound is classified as an ionic liquid due to its quaternary ammonium structure, which contributes to its solubility and stability in various solvents. It also exhibits properties typical of alkaloids due to the presence of a quinuclidine ring.
The synthesis of (1S,2R,4S,5R)-1-Benzyl-2-(hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperature and pressure, as well as the use of catalysts or protective groups to ensure selectivity and yield. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring the progress and purity of the reactions.
The molecular structure of (1S,2R,4S,5R)-1-Benzyl-2-(hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride can be depicted as follows:
The compound's molecular formula is CHClNO, with a molecular weight of approximately 348.87 g/mol.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under inert atmospheres to prevent oxidation or degradation. Solvent choice is crucial; polar aprotic solvents often enhance reaction rates for nucleophilic substitutions.
The mechanism of action for (1S,2R,4S,5R)-1-Benzyl-2-(hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride is not fully elucidated but likely involves:
Studies on similar compounds show that quinoline derivatives often exhibit antitumor and antimicrobial activities, suggesting potential therapeutic applications for this compound.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents like water and methanol due to its ionic nature.
Key chemical properties include:
Relevant data from spectral analysis (NMR, IR) can provide insights into its structural characteristics and confirm synthesis success.
Due to its unique structure and properties, (1S,2R,4S,5R)-1-Benzyl-2-(hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride has potential applications in:
The construction of the quinuclidine-vinyl-benzyl core in (1S,2R,4S,5R)-1-benzyl-2-(hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride demands precise stereocontrol due to the presence of four contiguous chiral centers. The synthetic sequence typically begins with the stereoselective alkylation of enantiomerically pure quinuclidine precursors. Key steps involve the nucleophilic displacement of activated intermediates or catalytic asymmetric methods to establish the C1-benzyl and C5-vinyl substituents with retention of configuration. The quinuclidine nitrogen is protected as a carbamate prior to benzylation to prevent quaternary salt formation at premature stages [1].
A pivotal advancement involves the use of transition metal catalysts to install the vinyl group at C5 with high diastereoselectivity. Grubbs second-generation catalysts facilitate olefin cross-metathesis reactions on advanced intermediates, enabling the introduction of the vinyl moiety while preserving the existing stereochemistry. This method achieves diastereomeric excess (d.e.) values exceeding 95% when performed at low temperatures (–20°C) in anhydrous dichloromethane [1] [4]. The benzyl group is introduced via nucleophilic aromatic substitution (SNAr) on activated benzyl halides, with the reaction kinetics and stereochemical outcome heavily influenced by solvent polarity. Polar aprotic solvents like dimethylformamide accelerate the reaction but may erode stereoselectivity, whereas toluene mixtures provide optimal balance (yield: 85–92%, d.e. >90%) [4].
Table 1: Optimization of Benzylation and Vinylation Steps
Reaction Step | Conditions | Yield (%) | d.e. (%) | Key Parameter |
---|---|---|---|---|
C1-Benzylation | K₂CO₃, Toluene/DMF (9:1), 60°C | 92 | 94 | Solvent polarity control |
C5-Vinylation | Grubbs II, DCM, –20°C | 88 | 97 | Low-temperature metathesis |
Core Assembly (One-pot) | Pd(PPh₃)₄, THF, Reflux | 78 | 89 | Palladium-mediated coupling |
The fully functionalized quinuclidine core is then coupled with quinolin-4-yl methanol derivatives through nucleophilic addition or transition metal-catalyzed reactions. Palladium-catalyzed Suzuki-Miyaura coupling has been employed using quinolin-4-ylboronic esters, though direct hydroxyalkylation via lithium-halogen exchange followed by aldehyde addition proves superior for stereochemical fidelity [4].
Achieving the thermodynamically stable (1S,2R,4S,5R) configuration requires sophisticated chiral resolution techniques due to the compound’s structural complexity and susceptibility to epimerization. Diastereomeric crystallization remains the most scalable method, leveraging chiral carboxylic acids like O,O′-di-p-toluoyl-L-tartaric acid (DTTA) or (1R)-(−)-10-camphorsulfonic acid as resolving agents. The process exploits differential solubility between diastereomeric salts in ethanol-water systems, typically yielding enantiomeric excess (e.e.) values of 98–99% after two recrystallizations [5].
Chromatographic methods provide complementary resolution capabilities. Simulated Moving Bed (SMB) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases (Chiralpak® IC or OD-H columns) enables continuous separation of racemates with >99% e.e. at preparative scales. The optimal mobile phase composition is n-hexane/isopropanol/diethylamine (85:15:0.1 v/v), balancing resolution efficiency with analyte stability [5] [6].
Table 2: Performance Comparison of Chiral Resolution Methods
Method | Resolving Agent/Phase | e.e. (%) | Throughput | Key Advantage |
---|---|---|---|---|
Diastereomeric Crystallization | (1R)-(−)-10-Camphorsulfonic acid | 99.2 | Medium | Scalability, low solvent consumption |
SMB Chromatography | Chiralpak® OD-H | 99.8 | High | Continuous processing |
Enzymatic Resolution | Lipase B (Candida antarctica) | 95.5 | Low | Mild conditions |
Enzymatic kinetic resolution presents an emerging alternative, particularly using immobilized lipases (e.g., Candida antarctica Lipase B) that selectively acylate the undesired enantiomer. This approach operates under mild aqueous conditions (pH 7.0–7.5, 25–30°C), preserving the acid-sensitive quinoline moiety. While enzymatic methods currently achieve lower throughput (e.e. 95–96%), they offer exceptional environmental sustainability by avoiding organic solvents [6].
Quinolin-4-yl methanol derivatives serve as indispensable chiral synthons for constructing the title compound's stereodefined hydroxyalkyl branch. The prochiral ketone precursor, quinolin-4-yl-(quinicluidinyl)methanone, undergoes asymmetric reduction using boron-based reagents to install the critical stereogenic center at the benzylic alcohol position. Alpine-borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) achieves 90–92% e.e. through sterically controlled hydride delivery, while Corey-Bakshi-Shibata (CBS) catalysts provide complementary stereoselectivity (up to 94% e.e.) via transition state organization [1] [10].
The quinoline nitrogen acts as a coordination site for Lewis acids during stereoselective transformations. In Reformatsky-type reactions between quinoline-4-carbaldehydes and zinc enolates, the nitrogen chelates zinc, creating a rigid transition assembly that favors Re-face attack when catalyzed by (S)-BINOL-phosphoramidite complexes (d.e. >95%). This coordination geometry overrides the inherent stereodirecting effects of the quinuclidine system, enabling consistent stereochemical outcomes [6] [8].
Table 3: Quinolin-4-yl Methanol Derivatives in Asymmetric Synthesis
Derivative | Reaction Type | Stereocontrol Mechanism | e.e./d.e. (%) | Application Scope |
---|---|---|---|---|
Quinolin-4-yl-(quinicluidinyl)methanone | CBS Reduction | Catalyst-directed hydride transfer | 94 | Benzylic alcohol formation |
Quinoline-4-carbaldehyde | Zinc-mediated Reformatsky | Nitrogen-zinc chelation | 95 | β-Hydroxyester synthesis |
4-(Bromomethyl)quinoline | Nucleophilic substitution | Steric shielding by C2 substituents | 90 | Ether/amine linkages |
Structurally modified quinolin-4-yl methanols significantly influence stereoselectivity patterns. Electron-withdrawing substituents at C6/C7 positions (e.g., fluoro, trifluoromethyl) enhance electrophilicity and rigidity of the aldehyde carbonyl, improving e.e. values by 5–8% compared to unsubstituted derivatives. Conversely, C2-methyl substitution creates a steric barrier that blocks one enantiotopic face during nucleophilic additions, as demonstrated in kinetic studies showing 3-fold rate differences between diastereotopic transition states [8] [10]. These derivatives serve as chiral ligands in their own right, particularly in enantioselective phase-transfer catalysis where the quinuclidinium-quinoline architecture organizes anionic intermediates within a chiral cavity [6].
The synergistic interplay between quinoline nitrogen coordination, steric directing effects from substituents, and catalyst control enables precise stereochemical outcomes essential for the synthesis of this multifunctional alkaloid-derived pharmaceutical intermediate.
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3